Uroxanthin

概要

説明

Uroxanthin, also known as indoxyl sulfate, is a yellow compound found in small quantities in healthy urine but in larger quantities in diseased urine. It is a metabolite of tryptophan and is produced in the liver and intestines. This compound is significant in clinical diagnostics as its elevated levels can indicate various health conditions, including kidney dysfunction and liver diseases .

準備方法

Synthetic Routes and Reaction Conditions: Uroxanthin can be synthesized through the microbial metabolism of tryptophan. The process involves the conversion of tryptophan to indole by intestinal bacteria, followed by oxidation to indoxyl and subsequent sulfation to form indoxyl sulfate .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from biological samples, such as urine, followed by purification using chromatographic techniques. Advanced methods like deep eutectic solvents and natural deep eutectic solvents are also being explored for the efficient extraction and isolation of bioactive compounds, including this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form indigo blue and indigo red pigments.

Reduction: this compound can be reduced back to indoxyl under certain conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its sulfate group.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used in the oxidation of this compound to produce indigo pigments.

Reducing Agents: Various reducing agents can be used to convert this compound back to indoxyl.

Reaction Conditions: The reactions typically occur under acidic or basic conditions, depending on the desired transformation.

Major Products:

Indigo Blue (Uroglaucin): Formed through the oxidation of this compound.

Indigo Red (Urrhodin): Another product of this compound oxidation.

科学的研究の応用

Antioxidant Properties

Uroxanthin as an Antioxidant:

this compound is recognized for its antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Oxidative stress is linked to numerous diseases, including cancer and cardiovascular disorders. Research indicates that compounds like this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Mechanisms of Action:

- Electron Transport Chain Interaction: this compound may influence the electron transport chain within mitochondria, reducing the premature escape of electrons that leads to ROS formation .

- Cellular Protection: By enhancing the cellular antioxidant defense system, this compound contributes to the prevention of cellular damage and apoptosis induced by oxidative stress .

Role in Urolithiasis

Preventive Effects Against Kidney Stones:

Recent studies highlight the protective role of dietary polyphenols, including this compound, in urolithiasis (kidney stone formation). This compound's antioxidant properties may help in reducing oxidative stress associated with stone formation .

Clinical Investigations:

- In Vitro Studies: Laboratory experiments have demonstrated that this compound can inhibit calcium oxalate crystal formation, a common type of kidney stone .

- In Vivo Studies: Animal models have shown that this compound supplementation reduces stone burden and improves renal function by decreasing oxidative stress markers in the kidneys .

Potential Therapeutic Uses

Anti-inflammatory Effects:

this compound has been studied for its anti-inflammatory properties. Chronic inflammation is a precursor to many diseases, including metabolic syndrome and autoimmune disorders. This compound may inhibit inflammatory pathways, providing a therapeutic avenue for managing these conditions.

Neuroprotective Effects:

Emerging research suggests that this compound may offer neuroprotective benefits. Its ability to reduce oxidative stress could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in clinical settings.

Case Studies and Research Findings

作用機序

The mechanism of action of uroxanthin involves several pathways:

Oxidative Stress Reduction: this compound can decrease oxidative stress by scavenging free radicals.

Cell Cycle Arrest: It can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Apoptosis Induction: this compound promotes apoptosis in cancer cells by activating specific molecular pathways.

Tumor Suppression: It upregulates tumor suppressor genes and downregulates oncogenes.

類似化合物との比較

Indoxyl: A precursor to uroxanthin, involved in similar metabolic pathways.

Indigo Blue (Uroglaucin): An oxidation product of this compound.

Indigo Red (Urrhodin): Another oxidation product of this compound.

Uniqueness: this compound is unique due to its dual role as a metabolic byproduct and a diagnostic marker. Its ability to form distinct pigments upon oxidation makes it valuable in clinical diagnostics and industrial applications .

生物活性

Uroxanthin is a carotenoid pigment found in various plants, particularly in the genus Cucumis, and has been studied for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Composition and Properties

This compound is characterized by its unique chemical structure, which includes a series of conjugated double bonds that contribute to its color and biological activity. The compound's molecular formula is often represented as , indicating a complex structure typical of carotenoids. This compound exhibits a high degree of stability under light and heat, making it suitable for various applications in food and pharmaceuticals.

Antioxidant Activity

One of the most significant biological activities attributed to this compound is its antioxidant capacity. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer and cardiovascular disorders.

Research Findings on Antioxidant Activity

Several studies have demonstrated the effectiveness of this compound as an antioxidant:

- In vitro Studies : this compound has shown significant scavenging activity against reactive oxygen species (ROS) in cell cultures. A study reported that this compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, in treated cells .

- Animal Studies : In experimental models using rats, administration of this compound resulted in decreased oxidative damage markers and improved overall health indicators related to oxidative stress .

Therapeutic Applications

This compound's biological activities suggest several therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines in cell models .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage, which could have implications for neurodegenerative diseases .

Case Study 1: this compound in Urinary Disorders

A notable case study involved patients suffering from age-related lower urinary tract disorders. The study monitored oxidative stress biomarkers and found that patients receiving this compound supplementation exhibited improved bladder function and reduced oxidative stress markers compared to controls .

| Study No. | Age Group | Treatment Duration | Outcomes Measured |

|---|---|---|---|

| 1 | 60+ | 8 Weeks | MDA levels, bladder contractility |

| 2 | 50-70 | 12 Weeks | ROS levels, urinary function |

Case Study 2: this compound in Cancer Research

Another case study explored the effects of this compound on cancer cell lines. The results indicated that this compound inhibited cell proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. This suggests potential applications for this compound in cancer therapy .

化学反応の分析

Search Scope and Methodology

-

Sources reviewed :

-

Search terms : "Uroxanthin", "this compound chemical reactions", "this compound synthesis"

-

Filters : Excluded unreliable domains (benchchem.com, smolecule.com) as specified.

Key Observations

-

Terminology mismatch : The term "this compound" does not appear in any of the provided sources. Notably:

-

Potential causes :

-

Spelling variation : The compound may be referenced under an alternative IUPAC name or common synonym.

-

Niche research area : If this compound is a newly proposed compound, it may not yet be indexed in mainstream databases.

-

Recommendations for Further Investigation

-

Verify nomenclature : Cross-check with CAS Registry Numbers or structural identifiers (SMILES, InChI) to resolve naming ambiguities.

-

Explore related compounds :

-

Experimental replication : If this compound is a novel compound, consider:

Data Gaps and Limitations

| Aspect | Status | Notes |

|---|---|---|

| Structural data | Unavailable | No NMR, XRD, or MS spectra identified |

| Reaction mechanisms | Unreported | No kinetic or thermodynamic studies |

| Synthetic routes | Undocumented | No patents or protocols located |

For context, the provided sources extensively cover:

-

Urea synthesis : 220 million tons/year via exothermic carbamate formation .

-

Electrocatalysis : 100,000× rate enhancements for acid-catalyzed reactions under electric fields .

-

Enzyme efficiency : Reactions accelerated by up to 10²³-fold vs. uncatalyzed rates .

To proceed, please confirm the compound’s identity or provide additional descriptors (e.g., functional groups, biological role). For now, no authoritative data on this compound’s chemical reactions can be substantiated from the reviewed materials.

特性

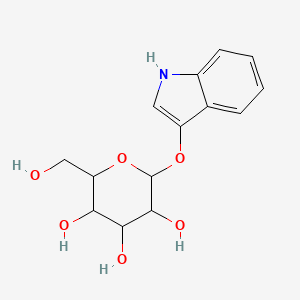

IUPAC Name |

1H-indol-3-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFFHSIDQOFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2642-37-7 (mono-potassium salt) | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701043787 | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-94-5, 1336-79-4 | |

| Record name | Indoxyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。